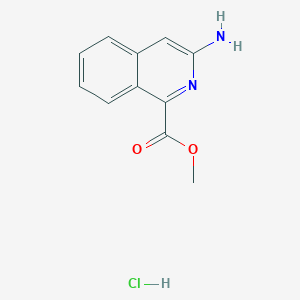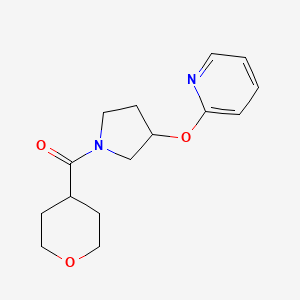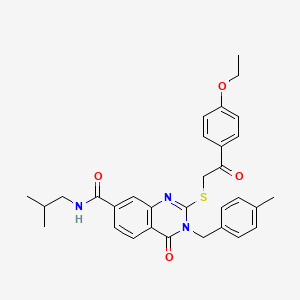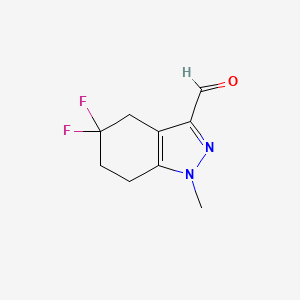
Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, 1,2,3,4-tetrahydroisoquinoline, has been synthesized and studied extensively . The synthesis of such compounds often involves complex reactions and careful control of conditions .Molecular Structure Analysis
The molecular weight of “this compound” is 238.67 . Its IUPAC name is “methyl 3-aminoisoquinoline-1-carboxylate hydrochloride” and its InChI code is "1S/C11H10N2O2.ClH/c1-15-11(14)10-8-5-3-2-4-7(8)6-9(12)13-10;/h2-6H,1H3,(H2,12,13);1H" .Chemical Reactions Analysis
Amines, such as “this compound”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis
“this compound” is a powder with a storage temperature of 4 degrees Celsius . Amines, like this compound, are known to form salts with acids .科学的研究の応用
Analytical Chemistry Applications
One notable study investigates the unusual mass spectrometric dissociation pathways of protonated isoquinoline-3-carboxamides, which include compounds structurally related to Methyl 3-aminoisoquinoline-1-carboxylate hydrochloride. This research provides insights into the analytical characterization of this class of compounds, offering powerful tools for screening procedures in clinical, forensic, and sports drug testing (Beuck, et al., 2009). Similarly, another study focuses on the gas-phase reaction of substituted isoquinolines, revealing preferred formations of carboxylic acids after collisional activation, which is crucial for characterizing structurally related compounds or metabolic products (Thevis, et al., 2008).
Organic Synthesis Applications
Research in organic synthesis has developed methods for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives. This methodology, utilizing amide substrates derived from aminoquinoline, exemplifies the synthetic versatility of isoquinoline derivatives in constructing complex organic molecules (Shabashov & Daugulis, 2010).
Pharmacology Applications
In pharmacology, substituted isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their antineoplastic activity, showcasing the therapeutic potential of isoquinoline derivatives in cancer treatment (Liu, et al., 1995). Another study explores the synthesis of tetrahydroisoquinolines by diastereoselective alkylation, demonstrating their application in synthesizing alkaloids like corlumine, which have medicinal significance (Huber & Seebach, 1987).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a warning signal word . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-15-11(14)10-8-5-3-2-4-7(8)6-9(12)13-10;/h2-6H,1H3,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTRJOUUPUAGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC2=CC=CC=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2745805.png)
![2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2745806.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2745808.png)





![Tert-butyl 4-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]piperazine-1-carboxylate](/img/structure/B2745821.png)
![Ethyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2745824.png)
![2-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2745825.png)